Home > Products > Screening Compounds P26782 > Tacalcitol monohydrate
Tacalcitol monohydrate - 93129-94-3

Tacalcitol monohydrate

Catalog Number: EVT-283091
CAS Number: 93129-94-3
Molecular Formula: C27H46O4
Molecular Weight: 434.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tacalcitol monohydrate is a synthetic analog of 1α,25-dihydroxyvitamin D3, the active form of Vitamin D. [] It exhibits a reduced effect on calcium metabolism compared to its parent compound. [] Tacalcitol monohydrate is a subject of scientific research, particularly for its potential in treating various diseases.

Calcipotriol

Compound Description: Calcipotriol, like tacalcitol monohydrate, is a synthetic analog of 1α,25-dihydroxyvitamin D3. It is also recognized for its reduced effect on calcium metabolism compared to the active form of vitamin D. [] Calcipotriol has been studied for its antiproliferative activities in various cancer cell lines and, similar to tacalcitol monohydrate, has demonstrated the ability to decrease cell viability, suppress proliferation, and reduce cell migration in the human glioblastoma cell line T98G. []

Relevance: Calcipotriol is structurally related to tacalcitol monohydrate due to their shared identity as synthetic analogs of 1α,25-dihydroxyvitamin D3. [, ] Both compounds exhibit similar biological activities, particularly in the context of inhibiting proliferation and migration of glioblastoma cells, suggesting a common mechanism of action. [] Additionally, both compounds have been investigated in conjunction with narrow-band ultraviolet B (NBUVB) phototherapy for the treatment of psoriasis, further highlighting their related therapeutic applications. [, ]

1α,25-Dihydroxyvitamin D3

Compound Description: 1α,25-Dihydroxyvitamin D3 represents the active form of vitamin D and functions as a steroid hormone, binding to the vitamin D receptor present in numerous cell types, including those within the central nervous system. [] It plays a critical role in various physiological processes such as brain development, neuroprotection, and immunological regulation. [] 1α,25-Dihydroxyvitamin D3 also exhibits antiproliferative effects in different cancer cell lines. []

Source and Classification

Tacalcitol monohydrate is classified under the category of vitamin D analogs. It is synthesized from a precursor compound derived from vitamin D2 through a series of chemical reactions. The compound is recognized for its therapeutic properties and is included in various pharmaceutical formulations targeting skin conditions.

Synthesis Analysis

The synthesis of tacalcitol monohydrate involves several complex steps, often utilizing advanced organic synthesis techniques. A notable method for its enantioselective synthesis includes:

  1. Starting Material: The synthesis begins with a chiral alcohol compound derived from vitamin D2.
  2. Reduction Reaction: Sodium borohydride is used to reduce the starting material to yield an intermediate compound.
  3. Catalytic Asymmetric Reduction: This step enhances the yield by employing chiral reagents in a tetrahydrofuran medium, achieving a productivity rate of approximately 71% .
  4. Photochemical Isomerization: The intermediate undergoes photochemical catalysis to facilitate double-bond isomerization while removing protective groups .
  5. Final Purification: The crude product is purified using silica gel column chromatography, yielding pure tacalcitol monohydrate .

These methods highlight the intricate nature of synthesizing tacalcitol monohydrate and the importance of optimizing each step to improve yield and purity.

Molecular Structure Analysis

Tacalcitol monohydrate has a molecular formula of C27H46O4C_{27}H_{46}O_{4} and features a complex structure characterized by multiple rings and functional groups typical of steroid compounds. Key aspects include:

  • Chiral Centers: The molecule contains several chiral centers which contribute to its biological activity.
  • Hydroxyl Groups: The presence of hydroxyl groups (-OH) enhances its solubility and biological interactions.
  • Structural Configuration: The three-dimensional arrangement allows for specific binding interactions with cellular receptors involved in calcium metabolism .

The crystal structure of tacalcitol has been studied using techniques like X-ray crystallography, revealing insights into its solid-state properties and stability .

Chemical Reactions Analysis

Tacalcitol monohydrate participates in various chemical reactions that are crucial for its function as a vitamin D analog:

  1. Binding Reactions: It binds to the vitamin D receptor (VDR), initiating a cascade of gene expressions that regulate calcium homeostasis.
  2. Metabolic Transformations: Tacalcitol can undergo hydroxylation reactions in the liver and kidneys, modifying its activity and bioavailability.
  3. Stability Reactions: Under certain conditions, it may undergo degradation or hydrolysis, emphasizing the need for controlled storage conditions .

Understanding these reactions is vital for optimizing its therapeutic applications and ensuring efficacy.

Mechanism of Action

The primary mechanism of action of tacalcitol monohydrate involves:

  • Receptor Activation: Upon binding to the vitamin D receptor, it modulates gene expression related to calcium absorption and bone metabolism.
  • Cell Proliferation Regulation: Tacalcitol inhibits keratinocyte proliferation while promoting differentiation, making it effective in treating psoriasis by normalizing skin cell turnover .
  • Calcium Homeostasis: It plays a significant role in maintaining calcium levels in the bloodstream by enhancing intestinal absorption and renal reabsorption .

This multifaceted mechanism underscores its therapeutic potential beyond dermatological applications.

Physical and Chemical Properties Analysis

Tacalcitol monohydrate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point ranges around 150–160 °C, indicating thermal stability .
  • pH Stability: It maintains stability across a pH range conducive to biological activity but may degrade under extreme acidic or basic conditions.

These properties are critical for formulation development in pharmaceutical applications.

Applications

The applications of tacalcitol monohydrate are primarily centered around dermatology:

  1. Psoriasis Treatment: It is widely used as a topical treatment for psoriasis due to its ability to reduce plaque formation and inflammation.
  2. Bone Health: Research suggests potential benefits in managing conditions related to calcium metabolism and bone density .
  3. Research Tool: Tacalcitol serves as a valuable tool in studies exploring vitamin D pathways and their implications in various diseases.
Introduction to Tacalcitol Monohydrate in Dermatological Research

Historical Development and Pharmacological Significance

The journey of tacalcitol began with the isolation of 1α,25-dihydroxyvitamin D₃ (calcitriol) in the 1970s, which revealed potent cell-differentiating properties but posed unacceptable risks of hypercalcemia when used therapeutically. To overcome this limitation, Japanese researchers developed tacalcitol (1α,24(R)-dihydroxyvitamin D₃) in the late 1980s, modifying the side chain to reduce calcium-related toxicity while maintaining antiproliferative efficacy. The monohydrate form was subsequently engineered to improve the compound’s physicochemical stability for topical formulations [1] [2].

Table 1: Key Milestones in Tacalcitol Development

YearDevelopment PhaseSignificance
1985Initial SynthesisFirst synthesis of tacalcitol demonstrating reduced calcemic activity vs. calcitriol
1993Japanese Approval (2μg/g)Marketed as ointment for plaque psoriasis (twice-daily application)
1997Western Formulations (4μg/g)Higher-concentration once-daily ointment approved
2000sMonohydrate OptimizationCrystal structure stabilization for enhanced shelf-life and activity retention
2010sExpanded Clinical ApplicationsInvestigation in vitiligo and off-label uses (e.g., Hailey-Hailey disease)

Pharmacologically, tacalcitol monohydrate distinguishes itself through its dual mechanism: direct suppression of keratinocyte hyperproliferation and immunomodulation. Clinical trials established that twice-daily 2μg/g tacalcitol ointment achieved comparable efficacy to betamethasone valerate in plaque psoriasis, while the 4μg/g once-daily formulation demonstrated a 55% reduction in affected body surface area after 8 weeks. Crucially, these regimens showed no clinically significant serum calcium elevation, confirming its localized action [1] [7] [9].

Structural Analogy to Vitamin D₃ and Evolutionary Rationale

Tacalcitol monohydrate preserves the fundamental secosteroid scaffold of vitamin D₃ – including the cis-triene configuration (5Z,7E) and 1α-hydroxyl group – which is indispensable for vitamin D receptor (VDR) binding. The strategic modification occurs at carbon-24, where the introduction of an (R)-hydroxyl group replaces vitamin D₃’s terminal methyl group. This alteration significantly reduces systemic calcium mobilization while enhancing topical efficacy through two mechanisms:

  • Receptor Binding Optimization: The 24R-hydroxyl configuration maintains high VDR affinity (Kd ≈ 10⁻¹⁰ M) comparable to calcitriol, enabling effective gene transcription regulation in keratinocytes [3] [9].
  • Catabolic Acceleration: This side-chain modification facilitates rapid hepatic inactivation via CYP24A1 hydroxylation, restricting systemic exposure. Studies show tacalcitol’s calcemic activity is <1% of calcitriol’s, making it suitable for chronic topical application [1] [6].

Table 2: Structural and Functional Comparison of Vitamin D₃ Analogs

CompoundKey Structural FeaturesVDR Binding AffinityPrimary Dermatological Indications
Vitamin D₃ (Native)- 1α,25-diOH - Methyl terminus at C24100% (Reference)Not used topically
Calcitriol- 1α,25-diOH - Methyl terminus at C24100%Limited use (hypercalcemia risk)
Tacalcitol Monohydrate- 1α,24(R)-diOH - Hydroxyl terminus~85-90%Plaque psoriasis, vitiligo
Calcipotriol- 1α,24(S)-diOH - Cyclopropyl terminus75-80%Psoriasis

The crystalline monohydrate form introduces water molecules into the lattice structure via hydrogen bonding with the 24-hydroxyl group. This configuration enhances thermal stability and reduces oxidation compared to anhydrous forms, critical for maintaining potency in ointment vehicles. X-ray diffraction studies confirm this hydration stabilizes the biologically active conformation of the side chain, preserving its receptor-binding orientation [2] [9].

Molecular Mechanisms: Beyond Psoriasis Management

Keratinocyte Differentiation and Proliferation Balance

In psoriatic epidermis, tacalcitol monohydrate normalizes aberrant keratinization through VDR-mediated genomic actions:

  • Antiproliferative Effects: Downregulates keratins K14 and K16 (hyperproliferation markers) by 60-70% after 8-week treatment, confirmed by immunohistochemistry. Ki-67+ basal keratinocytes decrease significantly, reducing epidermal turnover [7].
  • Differentiation Induction: Upregulates involucrin, filaggrin, and transglutaminase-1 expression through VDR/RXR heterodimer binding to vitamin D response elements (VDREs). This restores stratum corneum barrier function [7] [9].
  • Inflammatory Modulation: Suppresses IL-17, IL-8, and TNF-α production in keratinocytes and T-cells. Notably, tacalcitol increases cathelicidin (LL-37) expression, enhancing antimicrobial defense in psoriatic lesions [3] [5].

Emerging Oncological Implications

Recent in vitro studies reveal unexpected antiproliferative effects in non-dermatological cells:

  • Glioblastoma Models: Tacalcitol (10μM) inhibits T98G glioblastoma cell proliferation by 78% and migration by 62% via VDR-mediated suppression of thymidine incorporation. Unlike calcitriol, it achieves this without caspase-3/7 activation, suggesting non-apoptotic mechanisms [3].
  • Melanoma and Leukemia: Preliminary data indicate synergistic effects with cisplatin in melanoma lines and induction of differentiation in HL-60 leukemia cells, though molecular mechanisms require further elucidation [3] [9].

Structural Diagram: Tacalcitol Monohydrate vs. Native Vitamin D₃

Vitamin D₃:  C24: -CH₃  Side chain: -CH₂-CH₂-CH₂-CH(CH₃)₂  Tacalcitol Monohydrate:  C24: -OH (R-configuration)  Hydration: H-bond network at C24-OH  Common features:  - 1α-OH group  - 5Z,7E-triene system  - Secosteroid core  

This structural evolution exemplifies rational drug design – preserving the 1α-hydroxyl essential for VDR binding while engineering the side chain to limit systemic effects. The monohydrate formulation represents the final optimization for clinical utility, balancing stability, receptor affinity, and metabolic deactivation [2] [6] [9].

Properties

CAS Number

93129-94-3

Product Name

Tacalcitol monohydrate

IUPAC Name

(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

InChI

InChI=1S/C27H44O3.H2O/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4;/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3;1H2/b20-9+,21-10-;/t18-,22+,23-,24+,25-,26-,27-;/m1./s1

InChI Key

UCLYOJXQGOXQKJ-PXLUSGHWSA-N

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O

Solubility

Soluble in DMSO

Synonyms

1,24(R)-Dihydroxyvitamin D3, monohydrate

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.